

An In-Depth Technical Guide to the Identification of Cefprozil (Z)-Isomer

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Compound of Interest

Compound Name:	Cefprozil, (Z)-
CAS No.:	114876-72-1
Cat. No.:	B188436

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This guide provides a comprehensive framework for the unambiguous identification of the (Z)-isomer of Cefprozil, a second-generation cephalosporin antibiotic. For researchers, scientists, and drug development professionals, precise molecular identification is paramount for ensuring therapeutic efficacy, safety, and regulatory compliance. This document delineates the critical roles of the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) nomenclature in the rigorous characterization of this specific stereoisomer.

Cefprozil, as a therapeutic agent, is typically a mixture of two geometric isomers, (Z)- and (E)-, at the prop-1-enyl substituent. The (Z)-isomer, also referred to as the cis-isomer, is the predominant and more biologically active form, generally constituting about 90% of the mixture. [1][2] The distinct spatial arrangement of atoms in the (Z)- and (E)-isomers necessitates discrete identification methods to control the quality and consistency of the active pharmaceutical ingredient (API).

The Foundational Role of the CAS Number in Isomer-Specific Identification

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, the CAS Registry Number®, to every chemical substance. This system provides an unambiguous, internationally recognized standard for chemical identification, circumventing the potential for confusion arising from various chemical naming conventions.

For Cefprozil, the existence of geometric isomers and different hydration states leads to multiple CAS numbers. It is therefore crucial to select the correct CAS number corresponding to the specific form of the molecule under investigation.

Chemical Entity	CAS Registry Number®	Molecular Formula	Key Distinctions
(Z)-Cefprozil Monohydrate	114876-72-1	C ₁₈ H ₂₁ N ₃ O ₆ S	The hydrated form of the (Z)-isomer. [3] [4] [5]
(Z)-Cefprozil Anhydrous	121412-77-9	C ₁₈ H ₁₉ N ₃ O ₅ S	The anhydrous form of the (Z)-isomer. [4] [6] [7]
(E)-Cefprozil	92676-86-3	C ₁₈ H ₁₉ N ₃ O ₅ S	The trans-isomer of Cefprozil. [7] [8]
Cefprozil (Isomeric Mixture) Anhydrous	92665-29-7	C ₁₈ H ₁₉ N ₃ O ₅ S	Refers to the mixture of (Z) and (E) isomers without specifying hydration. [7] [9]
Cefprozil (Isomeric Mixture) Monohydrate	121123-17-9	C ₁₈ H ₂₁ N ₃ O ₆ S	The hydrated mixture of (Z) and (E) isomers. [7] [10]

This table summarizes the key CAS numbers associated with Cefprozil and its isomers, highlighting the importance of specifying both the isomeric form and hydration state.

The causality behind assigning distinct CAS numbers lies in the unique, identifiable chemical structures. Even subtle differences, such as the spatial orientation of a double bond or the presence of a water molecule of hydration, result in a different CAS registration. For a

researcher focused on the (Z)-isomer, referencing CAS number 114876-72-1 for the monohydrate or 121412-77-9 for the anhydrous form ensures that database searches, procurement, and regulatory filings are all directed at the correct chemical entity.

Deconstructing the IUPAC Nomenclature for Structural Elucidation

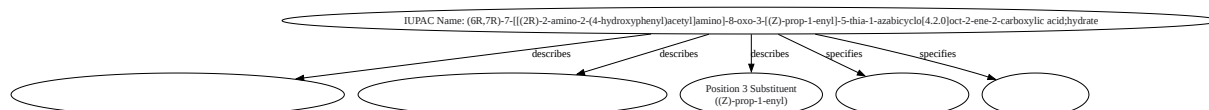
The IUPAC nomenclature provides a systematic and descriptive name for a chemical compound based on its molecular structure. The IUPAC name for (Z)-Cefprozil is a detailed blueprint of its atomic arrangement and stereochemistry.

The IUPAC name for the hydrated (Z)-isomer of Cefprozil is: (6R,7R)-7-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate][\[5\]](#)

Let's dissect this name to understand the structural information it conveys:

- (6R,7R)-...-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: This core describes the bicyclic cephem nucleus characteristic of cephalosporins.
 - 5-thia-1-azabicyclo[4.2.0]oct-2-ene: Indicates an eight-membered bicyclic ring system containing a sulfur atom (thia) at position 5 and a nitrogen atom (aza) at position 1. The [4.2.0] denotes the bridging of the rings, and oct-2-ene specifies a double bond at the second position.
 - (6R,7R): Defines the absolute stereochemistry at the chiral centers at positions 6 and 7 of the bicyclic system. This specific configuration is crucial for its antibacterial activity.
 - -8-oxo: Refers to the carbonyl group (C=O) at position 8, which is part of the β -lactam ring.
 - -2-carboxylic acid: Indicates the presence of a carboxyl group (-COOH) at position 2.
- -3-[(Z)-prop-1-enyl]-: This part specifies the substituent at position 3 of the cephem ring.
 - prop-1-enyl: A three-carbon chain with a double bond starting at the first carbon.

- (Z): This is the critical designator for the isomer. It comes from the German zusammen (together) and indicates that the higher priority substituents on each carbon of the double bond are on the same side. This corresponds to the cis configuration.
- -7-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-: This describes the side chain attached to position 7.
 - (2R)-2-amino-2-(4-hydroxyphenyl)acetyl: This is the acyl group derived from D-(-)- α -amino-p-hydroxyphenylacetic acid. The (2R) specifies the stereochemistry at the α -carbon of this side chain, which is also essential for biological activity.
 - amino: The final part of this segment indicates that the acyl group is attached to the cephem nucleus via an amide linkage at position 7.
- ;hydrate: This indicates that the molecule is associated with water molecules in its crystalline structure.[5]



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Experimental Protocol: Isomer Identification and Separation by HPLC

The definitive identification and quantification of the (Z)- and (E)-isomers of Cefprozil are typically achieved through High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method that provides a robust separation of the two isomers.

Objective: To separate and quantify the (Z)- and (E)-isomers of Cefprozil in a sample.

Materials:

- Cefprozil sample
- USP Cefprozil (Z)-isomer Reference Standard (RS)
- USP Cefprozil (E)-isomer Reference Standard (RS)
- Acetonitrile (HPLC grade)
- Monobasic ammonium phosphate
- Phosphoric acid or ammonium hydroxide (for pH adjustment)
- Water (HPLC grade)

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)

Procedure:

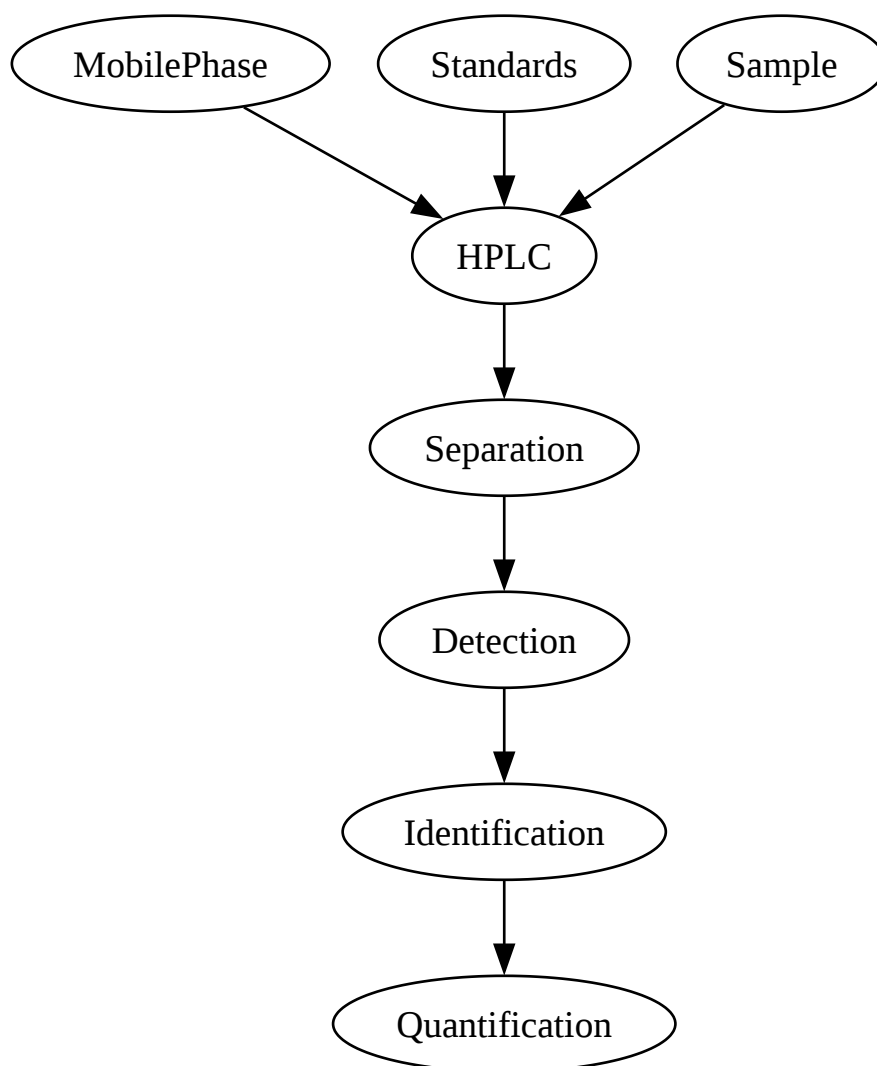
- Mobile Phase Preparation:
 - Prepare a buffer solution of 11.5 g/L of monobasic ammonium phosphate in water.
 - Adjust the pH of the buffer to 4.4 with phosphoric acid or ammonium hydroxide.
 - The mobile phase is a mixture of acetonitrile and the prepared buffer (e.g., a 100:900 v/v ratio).^[11] The exact ratio may be optimized for a specific column and system.
 - Filter and degas the mobile phase before use.
- Standard Solution Preparation:
 - Accurately weigh and dissolve the USP Cefprozil (Z)-isomer RS and USP Cefprozil (E)-isomer RS in water to create stock solutions of known concentrations (e.g., 0.25 mg/mL for

the (Z)-isomer and 0.025 mg/mL for the (E)-isomer).[11]

- Sample Solution Preparation:
 - Accurately weigh and dissolve the Cefprozil sample in water to a final concentration of approximately 0.3 mg/mL.[11]
- Chromatographic Conditions:
 - Column: C18 reverse-phase
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 280 nm
 - Injection Volume: 10 μ L
 - Column Temperature: Ambient or controlled (e.g., 25°C)
- Analysis:
 - Inject the standard solutions to determine the retention times for the (Z)- and (E)-isomers.
 - Inject the sample solution.
 - Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The (Z)-isomer will typically elute before the (E)-isomer.
 - Quantify the amount of each isomer in the sample by comparing the peak areas to those of the standards.

System Suitability:

- The resolution between the (Z)- and (E)-isomer peaks should be not less than 2.5.[12]
- The tailing factor for the Cefprozil peaks should be within the range of 0.9 to 1.1.[12]
- The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.



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Conclusion

The precise identification of the (Z)-isomer of Cefprozil is a critical aspect of quality control in pharmaceutical development and manufacturing. A thorough understanding and correct application of both the CAS number and IUPAC nomenclature are essential first steps in ensuring the correct chemical entity is being studied and utilized. The CAS number provides a unique, unambiguous identifier, while the IUPAC name offers a detailed structural description. These identifiers, coupled with robust analytical methodologies such as HPLC, form a self-validating system for the accurate characterization of (Z)-Cefprozil, thereby upholding the principles of scientific integrity and ensuring the development of safe and effective medicines.

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